Pamidronic acid (3-amino-1-hydroxypropane-1,1-diphosphonic acid) is a nitrogen-containing bisphosphonate known for its high affinity for hydroxyapatite, the main mineral component of bone. [] It is a synthetic compound that plays a significant role in scientific research, particularly in the fields of bone biology, materials science, and cancer research.
Future Directions
Further development of pamidronic acid-based radiopharmaceuticals: Optimizing radiolabeling strategies and exploring novel chelators can improve the sensitivity and specificity of pamidronic acid-based PET imaging agents for bone metastases detection. [, ]
Investigation of pamidronic acid's potential for treating other diseases: Exploring its antiangiogenic properties could lead to its application in treating conditions like myocardial ischemia, osteoarthritis, and psoriasis. []
Understanding the detailed mechanisms underlying pamidronic acid's effects on soft tissue and its potential role in medication-related osteonecrosis of the jaw (MRONJ): Further research is needed to determine its precise effects on oral mucosa cells and explore potential strategies to mitigate any adverse effects. [, ]
Related Compounds
Zoledronic Acid:
Compound Description: Zoledronic acid, also known as zoledronate, is a potent third-generation nitrogen-containing bisphosphonate that inhibits osteoclast-mediated bone resorption. [] [] It is used in the management of various conditions, including bone metastases, multiple myeloma, and hypercalcemia of malignancy. [] [] [] [] [] Compared to pamidronic acid, zoledronic acid exhibits greater potency and a more convenient administration schedule, typically requiring a shorter infusion time. [] []
Alendronic Acid:
Compound Description: Alendronic acid, often administered as alendronate, is another bisphosphonate used to treat osteoporosis and other bone-related conditions. [] [] [] It acts by inhibiting osteoclast activity, thereby reducing bone resorption and preserving bone density. []
Ibandronic Acid:
Compound Description: Ibandronic acid, available as ibandronate, is a nitrogen-containing bisphosphonate commonly employed in the treatment of osteoporosis. [] [] Like other bisphosphonates, it functions by suppressing bone resorption through its action on osteoclasts. []
Relevance: As a member of the bisphosphonate family, ibandronic acid shares structural similarities and a common mechanism of action with pamidronic acid. [] Both compounds exhibit antiresorptive properties, but they differ in their specific chemical structures and potencies. [] Notably, ibandronic acid is primarily used for osteoporosis management, whereas pamidronic acid has a broader range of clinical applications. []
Etidronic Acid:
Compound Description: Etidronic acid, formulated as etidronate, is a first-generation bisphosphonate used to treat various bone diseases, including Paget's disease of bone. [] [] It acts by inhibiting both bone resorption and formation, affecting osteoclast and osteoblast activity. []
Relevance: Etidronic acid, like pamidronic acid, belongs to the bisphosphonate class of drugs, sharing some structural similarities. [] [] They both influence bone metabolism, but their mechanisms of action differ slightly. [] Etidronic acid affects both osteoclasts and osteoblasts, while pamidronic acid primarily targets osteoclasts. [] Clinical applications also differ, with etidronic acid commonly used for Paget's disease and pamidronic acid for hypercalcemia of malignancy and other conditions. []
Clodronic Acid:
Compound Description: Clodronic acid, or clodronate, is a first-generation bisphosphonate that inhibits bone resorption. [] [] It has been investigated for its potential in treating various bone disorders and inflammatory conditions. [] []
Risedronic Acid:
Compound Description: Risedronic acid, available as risedronate, is a pyridinyl bisphosphonate used in the treatment of osteoporosis and other bone diseases. [] [] It acts by suppressing bone resorption through its effects on osteoclasts. []
[18F]AlF-NOTA-Pamidronic Acid:
Compound Description: [18F]AlF-NOTA-Pamidronic Acid is a radiolabeled compound designed for bone imaging using positron emission tomography (PET). [] It combines the bone-targeting properties of pamidronic acid with the imaging capabilities of the radioactive fluorine-18 isotope. []
Relevance: This compound represents a direct derivative of pamidronic acid, where the latter serves as the targeting moiety. [] By attaching a chelator (NOTA) and radiolabeling it with fluorine-18, researchers aim to visualize bone metabolism and potentially diagnose bone-related conditions like metastases with higher sensitivity using PET imaging. []
[68Ga]Ga-NODAGA-Pamidronic Acid:
Compound Description: [68Ga]Ga-NODAGA-Pamidronic Acid is another radiolabeled derivative of pamidronic acid developed for potential use in PET bone imaging. [] [] It utilizes gallium-68 as the radioactive isotope, conjugated to pamidronic acid via the NODAGA chelator. [] []
Relevance: Similar to [18F]AlF-NOTA-Pamidronic Acid, this compound leverages the bone-targeting affinity of pamidronic acid for diagnostic imaging purposes. [] [] By incorporating a different chelator and radioisotope, researchers explore alternative approaches to improve image quality and sensitivity in detecting bone abnormalities like metastases using PET. [] []
NODAGA-Pamidronic Acid:
Compound Description: NODAGA-Pamidronic Acid is a conjugate molecule comprising pamidronic acid linked to the NODAGA chelator. [] This conjugate serves as a precursor for radiolabeling with gallium-68, resulting in the PET imaging agent [68Ga]Ga-NODAGA-Pamidronic Acid. []
Relevance: NODAGA-Pamidronic Acid represents a key intermediate in the synthesis of a radiolabeled pamidronic acid derivative. [] The NODAGA chelator plays a crucial role in binding the radioactive gallium-68, enabling the detection of the compound during PET imaging. This highlights the strategy of modifying pamidronic acid to develop diagnostic tools for bone-related diseases. []
Pamidronate Disodium:
Compound Description: Pamidronate disodium is the disodium salt form of pamidronic acid. [] [] It is a common pharmaceutical formulation of pamidronic acid, often used for intravenous administration due to its good water solubility. [] []
Relevance: Pamidronate disodium represents a salt form of pamidronic acid, meaning they share the same core chemical structure and pharmacological properties. [] [] The disodium salt is preferred for pharmaceutical applications due to its improved solubility, making it suitable for intravenous administration. [] []
Source and Classification
Pamidronic acid is classified as a bisphosphonate, a group of drugs that contain two phosphonate groups. It is derived from β-alanine and phosphorus reagents through various synthetic pathways. The compound is commercially available under the brand name Aredia, produced by Novartis Pharmaceuticals Corp. It is typically administered intravenously for conditions like hypercalcemia associated with malignancies and Paget's disease of bone.
Synthesis Analysis
The synthesis of pamidronic acid has been explored through various methodologies, primarily focusing on optimizing yields and reaction conditions. One notable synthesis method involves the reaction of β-alanine with phosphorus trichloride and phosphorous acid in different solvents.
Key Synthesis Methods
Solvent Optimization:
In sulfolane, using 2 equivalents of phosphorus trichloride and phosphorous acid at 75°C yielded pamidronic acid with a yield of approximately 63%.
In methanesulfonic acid, a higher yield (57%) was achieved using 3.2 equivalents of phosphorus trichloride without phosphorous acid.
Crystallization Techniques:
The preparation of disodium pamidronate involves partially neutralizing pamidronic acid with sodium hydroxide to achieve a pH of 7-7.5 before initiating crystallization at temperatures above 50°C.
Lyophilization Process:
For the production of amorphous disodium pamidronate, a slurry of pamidronic acid is treated with sodium hydroxide in a controlled manner before being freeze-dried to yield a stable product suitable for pharmaceutical applications.
Molecular Structure Analysis
Pamidronic acid features a unique molecular structure characterized by two phosphonate groups attached to a hydroxypropylamine backbone. Its chemical structure can be represented as follows:
Chemical Formula: C₃H₁₁N₂O₇P₂
Molecular Weight: 225.14 g/mol
Structural Features
The presence of two phosphonic acid groups contributes to its high affinity for calcium ions, allowing it to bind effectively to hydroxyapatite in bone tissue.
The molecule exhibits chirality due to the presence of the amino group, which can influence its biological activity.
Chemical Reactions Analysis
Pamidronic acid participates in several chemical reactions relevant to its pharmacological activity:
Binding Reactions:
Pamidronic acid binds to hydroxyapatite crystals in bone, inhibiting their dissolution and preventing osteoclast-mediated bone resorption.
Degradation Pathways:
Under acidic or alkaline conditions, pamidronic acid can undergo hydrolysis, leading to the formation of less active metabolites.
Synthesis Reactions:
The synthesis involves nucleophilic substitution reactions where phosphorus reagents react with β-alanine under optimized conditions.
Mechanism of Action
The primary mechanism through which pamidronic acid exerts its therapeutic effects involves the inhibition of osteoclast activity:
Inhibition of Osteoclasts: Pamidronic acid interferes with the mevalonate pathway crucial for osteoclast function by inhibiting farnesyl pyrophosphate synthase. This action reduces osteoclast survival and activity, leading to decreased bone resorption.
Bone Affinity: The compound's high affinity for mineralized bone allows it to localize at sites of active bone turnover, enhancing its efficacy in treating hypercalcemia and metastatic bone disease.
Physical and Chemical Properties Analysis
Pamidronic acid exhibits specific physical and chemical properties that are critical for its pharmaceutical application:
Appearance: White to off-white crystalline powder.
Solubility: Highly soluble in water; solubility increases with temperature.
Stability: Stable under normal ambient conditions but sensitive to moisture; formulations may require specific storage conditions to maintain efficacy.
Relevant Data
Melting Point: Approximately 150°C (decomposes).
pH Range: The optimal pH for stability is around 6.5-7.5 when prepared as an injectable solution.
Applications
Pamidronic acid has several important applications in medicine:
Treatment of Hypercalcemia: Used in patients with malignancies where elevated calcium levels pose significant health risks.
Management of Osteoporosis: Helps increase bone density and reduce fracture risk in postmenopausal women.
Bone Metastases Treatment: Effective in reducing skeletal-related events in cancer patients with bone metastases.
Radiopharmaceutical Development: Recent studies have explored its use in radiolabeling for imaging applications, particularly in positron emission tomography (PET) for diagnosing bone metastases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.